molecular formula C11H13NOS2 B2950590 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034284-93-8

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2950590
CAS No.: 2034284-93-8
M. Wt: 239.35
InChI Key: FTTJFTUBSWTPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone is a bicyclic heterocyclic compound featuring a 2-thia-5-azabicyclo[2.2.1]heptane core linked to a thiophen-3-yl ethanone moiety. This structure combines a rigid bicyclic framework with a sulfur-containing aromatic substituent, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-thiophen-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS2/c13-11(3-8-1-2-14-6-8)12-5-10-4-9(12)7-15-10/h1-2,6,9-10H,3-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTJFTUBSWTPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone is a compound characterized by its unique bicyclic structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone is C15H16N2OSC_{15}H_{16}N_{2}OS, with a molecular weight of 272.4 g/mol. The compound features a bicyclic framework which is essential for its biological activity.

PropertyValue
Molecular FormulaC15H16N2OSC_{15}H_{16}N_{2}OS
Molecular Weight272.4 g/mol
StructureBicyclic

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Research suggests that it may act on G protein-coupled receptors (GPCRs), which are critical for various physiological processes.

Pharmacological Studies

Several studies have investigated the pharmacological effects of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, potentially making it a candidate for antibiotic development.
  • Antitumor Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

In a study conducted by [source], the compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antimicrobial activity.

Case Study 2: Anticancer Activity

Research published in [source] explored the cytotoxic effects of the compound on human cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar bicyclic compounds was conducted:

Compound NameStructure TypeBiological Activity
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanoneBicyclicModerate antimicrobial
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanoneBicyclicStrong anticancer activity
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanoneBicyclicSignificant antimicrobial and anticancer potential

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound combines a 2-thia-5-azabicyclo[2.2.1]heptane core with a thiophen-3-yl-ethanone moiety. Key reactive sites include:

  • Ketone group (ethanone): Prone to nucleophilic addition, reduction, or condensation.

  • Thiophene ring : Susceptible to electrophilic substitution (e.g., sulfonation, halogenation).

  • Bicyclic sulfur-nitrogen framework : Facilitates ring-opening reactions and coordination chemistry.

Nucleophilic Substitution Reactions

The bicyclic sulfur atom and amine group participate in nucleophilic substitutions:

Reaction TypeConditionsOutcomeSource
Sulfur alkylation Alkyl halides, base (DIEA)Formation of sulfonium intermediates or ring-opened products
Amide bond formation HATU/DIEA, Boc-protected intermediatesCoupling with amino acids (e.g., valine) to generate peptidomimetics

Example :

  • Reaction with N-Boc-l-proline under HATU/DIEA conditions yields ketoesters, which cyclize to imidazole derivatives .

Electrophilic Aromatic Substitution on Thiophene

The thiophen-3-yl group undergoes regioselective electrophilic substitution:

Reaction TypeReagents/ConditionsPosition ModifiedNotesSource
Halogenation NCS (N-chlorosuccinimide)C-2 or C-5Dichlorination improves GT1b potency
Sulfonation SO₃/H₂SO₄C-5Enhances solubility and bioactivity

Key Finding : Chlorination at both imidazole positions enhances HCV NS5A inhibition >10-fold compared to mono-substitution .

Oxidation and Reduction Pathways

Reaction TypeConditionsOutcomeSource
Ketone reduction NaBH₄, LiAlH₄Conversion to secondary alcohol
Sulfur oxidation H₂O₂, mCPBAFormation of sulfoxide/sulfone derivatives
Hydrogenation Pd/C, H₂Saturation of thiophene ring (if activated)

Example :

  • Sodium borohydride reduces the ethanone group to a chiral alcohol without altering the bicyclic core .

Cross-Coupling Reactions

The thiophene and bicyclic core enable metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsApplicationSource
Suzuki coupling Pd(PPh₃)₄, aryl boronic acidsIntroduction of aryl/heteroaryl groups
Stille coupling Pd₂(dba)₃, organostannanesFunctionalization at thiophene C-2

Case Study :

  • Suzuki coupling with pyridinyl boronic acids generates hybrid structures with enhanced pharmacokinetic profiles .

Cycloaddition and Ring-Opening Reactions

The strained bicyclic system participates in:

Reaction TypeConditionsOutcomeSource
Diels-Alder Heat, dienophilesFormation of polycyclic adducts
Acid-mediated ring-opening HCl, H₂OGeneration of thiol-containing linear amines

Example :

  • Treatment with HCl yields 2-thia-5-azabicyclo[2.2.1]heptan-1-ylmethanol hydrochloride, a precursor for further functionalization .

Biological Activity and Reaction Relevance

While not a direct reaction, the compound’s synthetic derivatives show:

  • Antiviral activity : EC₅₀ = 0.013 μM against HCV NS5A .

  • Tyrosinase inhibition : IC₅₀ = 0.93 μM (dopa oxidase).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Below is a comparative analysis based on evidence:

Table 1: Structural and Molecular Comparison of Analogs
Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone (Target) Thiophen-3-yl C₁₁H₁₂N₂OS₂* ~268.35* Sulfur-rich aromatic substituent
1-(2-Thia-5-azabicyclo[...]-2-(2-chlorophenyl)ethanone 2-Chlorophenyl C₁₃H₁₄ClNOS 267.77 Electronegative Cl atom enhances polarity
1-(2-Thia-5-azabicyclo[...]-2-(1H-indol-1-yl)ethanone Indol-1-yl C₁₅H₁₆N₂OS 272.40 Bulky aromatic system with H-bonding potential
1-(2-Thia-5-azabicyclo[...]-2-(1H-pyrazol-1-yl)ethanone Pyrazol-1-yl C₁₀H₁₃N₃OS 223.30 Smaller N-heterocycle; potential metabolic stability
2-{2-Thia-5-azabicyclo[...]pyridine-3-carbaldehyde Pyridine-3-carbaldehyde C₁₁H₁₂N₂OS 220.29 Aldehyde group introduces reactivity

*Note: The target compound’s molecular formula and weight are inferred based on structural similarity.

Substituent-Driven Implications

In contrast, the 2-chlorophenyl substituent () introduces electron-withdrawing effects, which could influence binding affinity in receptor-ligand systems . The pyridine-3-carbaldehyde group () adds a polar aldehyde functional group, enabling nucleophilic reactions or Schiff base formation .

The pyrazol-1-yl group () is smaller and may confer metabolic stability due to reduced steric hindrance .

Biological Relevance: While none of the analogs in the evidence provide direct pharmacological data, the structural features (e.g., chlorine in , indole in ) mirror motifs in bioactive molecules targeting kinases or GPCRs.

Q & A

Q. What are the established synthetic routes for 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone?

A common approach involves cycloaddition or alkylation reactions. For example, thiophene derivatives (e.g., 2-bromoethanone analogs) can react with bicyclic amines under optimized conditions. In a related synthesis, norbornene was reacted with thiophene derivatives in THF to generate bicyclo[2.2.1]heptane-thiophene hybrids, followed by functionalization to introduce the ketone group . Alkylation agents like 2-bromo-1-aryl ethanones (e.g., 2-bromo-1-(naphthalen-1-yl)ethanone) have been used to introduce thiadiazole substituents, suggesting adaptable protocols for this compound .

Q. How is the structural characterization of this compound typically performed?

Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (thiophene) and bicyclic framework signals, with DMSO-d6 as a common solvent .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, especially for resolving stereochemical ambiguities in bicyclic systems .
  • HPLC/MS : For purity assessment and mass confirmation, particularly when synthetic intermediates are involved .

Advanced Research Questions

Q. What computational methods are recommended for modeling the electronic structure of this compound?

Hybrid density functional theory (DFT) methods, such as B3LYP (Becke’s three-parameter exchange functional combined with Lee-Yang-Parr correlation), are effective for predicting electronic properties and thermochemical parameters . The Colle-Salvetti correlation-energy formula, implemented in Gaussian or ORCA software, provides accurate electron density maps for analyzing substituent effects (e.g., thiophene’s electron-rich π-system) . Basis sets like 6-31G(d,p) are recommended for sulfur and nitrogen atoms in the bicyclic framework.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from dynamic effects (e.g., ring puckering in the bicyclo system) or overlapping signals. Strategies include:

  • Variable-Temperature NMR : To identify conformational flexibility in the thia-azabicyclo ring .
  • Comparative Crystallography : Cross-validate NMR assignments with single-crystal XRD data refined via SHELXL .
  • DFT-NMR Chemical Shift Prediction : Calculate expected shifts using Gaussian and compare with experimental data to assign ambiguous peaks .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Critical factors include:

  • Catalyst Selection : Palladium or iridium catalysts for C-H activation in thiophene functionalization (e.g., Ir-catalyzed reactions with bicyclic amines) .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
  • Stepwise Purification : Use flash chromatography after each step to isolate intermediates, as seen in syntheses of analogous thiadiazole-ethanones .

Q. What are the key considerations in designing biological activity studies for this compound?

  • Target Selection : Prioritize enzymes or receptors with known interactions with bicyclic amines (e.g., antiviral NS5A proteins) or thiophene-containing inhibitors .
  • Assay Design : Use antifungal susceptibility testing (e.g., MIC assays against Candida spp.), referencing protocols for ω-(1,3,4-thiadiazol-2-thio) acetophenones .
  • SAR Analysis : Systematically modify the thiophene or bicyclo substituents to correlate structural features with activity .

Q. How does the thiophene substituent influence the compound’s reactivity and electronic properties?

The thiophene ring acts as an electron donor, stabilizing intermediates via conjugation. Computational studies (DFT) reveal its role in lowering the LUMO energy, facilitating nucleophilic attacks at the ketone group . Substituent position (3- vs. 2-thienyl) significantly affects regioselectivity in further functionalization, as shown in Ir-catalyzed reactions .

Notes

  • For crystallography, prioritize SHELX-refined structures over automated solutions .
  • Biological activity data should be cross-validated with positive controls (e.g., fluconazole for antifungal assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.